3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 2-chlorophenylamine with 2-benzofuran-1(3H)-one under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, followed by cyclization to form the benzofuran ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one can be compared with other benzofuran derivatives, such as:
2-[(3-Chloro-2-formylphenyl)amino]benzoic acid: Known for its anti-inflammatory properties.
Benzofuran-2-carboxylic acid: Studied for its anti-tumor activity.
2-Arylbenzoselenazoles: Known for their antimicrobial properties
Properties
CAS No. |
4839-59-2 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-(2-chloroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10ClNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8,13,16H |
InChI Key |
UHUVPNDWWLXSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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